Bis-aminooxy-PEG7

Descripción general

Descripción

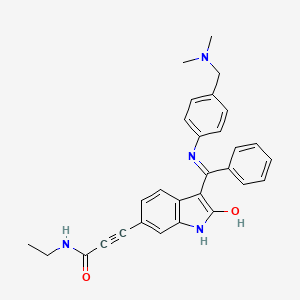

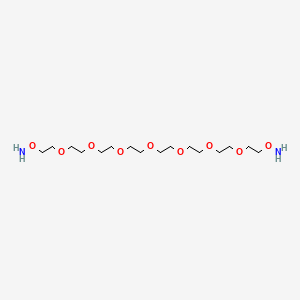

Bis-aminooxy-PEG7 is a PEG-based PROTAC linker . It contains two aminooxy groups and is used in the synthesis of PROTACs . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 400.47 . Its molecular formula is C16H36N2O9 .Chemical Reactions Analysis

The aminooxy groups in this compound can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.47 and a molecular formula of C16H36N2O9 . It is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Advanced Synthesis Techniques

Bis-aminooxy-PEG7 and its derivatives are prominently used in advanced synthesis techniques. For instance, bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated samples of poly(ethylene glycol) (PEG) have been synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, offering a versatile method for preparing PEG with modified terminal groups (Turrin et al., 2012).

Biomedical Applications

In biomedical research, this compound derivatives find applications in drug delivery and protein conjugation. For instance, a novel PEG-based support has enabled the synthesis of large peptide segments, allowing the total synthesis of a functional SUMO-1 peptide conjugate (Boll et al., 2014). Additionally, site-specific PEGylation techniques using bis-alkylation have been shown to maintain the protein's tertiary structure and biological activity, indicating their potential in the development of cost-effective biopharmaceuticals (Brocchini et al., 2008).

Material Science and Engineering

This compound also plays a role in the field of materials science. For example, the synthesis of ion-conductive networked polymers with poly(ethylene glycol) segments has shown high ionic conductivity, indicating their potential in electronic applications (Matsumoto & Endo, 2009). Additionally, biodegradable amino-acid-based ionic liquids, such as Polyethylene glycol-bonded triethylammonium l-prolinate, have shown promising results in the synthesis of bis(pyrazolyl)methanes, indicating their potential as DNA binding agents and therapeutic agents for neurodegenerative disorders (Kordnezhadian et al., 2020).

Nanotechnology

In nanotechnology, this compound derivatives contribute to the stability of nanocrystals. For instance, multidentate poly(ethylene glycol) ligands have provided colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions, showcasing their utility in bio-related studies (Stewart et al., 2010).

Mecanismo De Acción

- Role : It connects two essential ligands, crucial for forming PROTAC (PROteolysis TAgeting Chimeras) molecules. These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Target of Action

Action Environment

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bis-aminooxy-PEG7 interacts with various biomolecules through its aminooxy groups. These groups can form oxime bonds with aldehydes, a common functional group in many biomolecules . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to participate in a variety of biochemical reactions.

Cellular Effects

It is known that this compound is a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . This suggests that this compound may influence cell function by altering protein levels within the cell.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to form bonds with aldehydes . This allows it to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

Given its role as a linker in PROTACs , it is likely that its effects would depend on the stability and degradation rates of the PROTACs it is part of.

Metabolic Pathways

Given its ability to form bonds with aldehydes , it is likely that it could interact with a variety of enzymes and cofactors.

Transport and Distribution

Its hydrophilic nature due to the PEG spacer likely influences its distribution .

Subcellular Localization

Given its role as a linker in PROTACs , it is likely that its localization would depend on the specific proteins it is designed to target.

Propiedades

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMKUVSBEGNABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)OCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

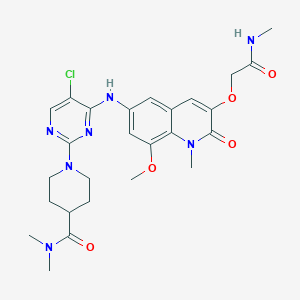

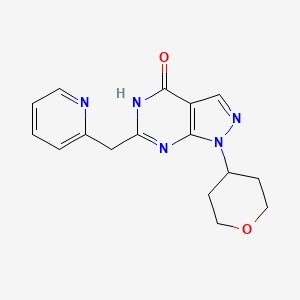

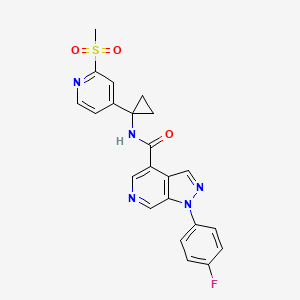

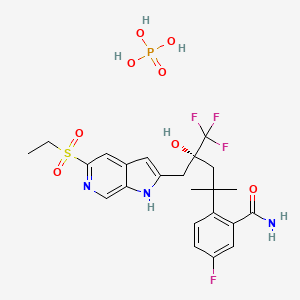

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)